N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Overview
Description
5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine involves multiple steps and specific reaction conditions. One common synthetic route starts with the preparation of 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. This intermediate is then treated with α-halo carbonyl compounds such as chloroacetone, ethyl chloroacetate, or 2-bromoacetophenone to form the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include sodium hydroxide or potassium tert-butoxide.
Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions to form various cyclic derivatives.
Scientific Research Applications
5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may act as an antagonist to NMDA and D1 receptors, which are involved in neurological processes . Additionally, it may inhibit the activity of enzymes such as glucosidases and monoamine oxidases, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine include:
1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroisoquinoline derivatives: These compounds are known for their broad spectrum of pharmacological properties, including antitumor, anticonvulsant, and anti-inflammatory activities.
Thienoquinolines: Although less common, these compounds are important in medicinal chemistry due to their unique structural features and potential therapeutic applications.
In comparison, 5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine stands out due to its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5OS/c1-4-10-28(11-5-1)22-17-9-3-2-8-16(17)18-19-20(30-23(18)27-22)21(26-14-25-19)24-13-15-7-6-12-29-15/h14-15H,1-13H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAYHWRPNWRWSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C5=C(S3)C(=NC=N5)NCC6CCCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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